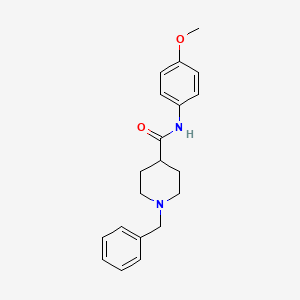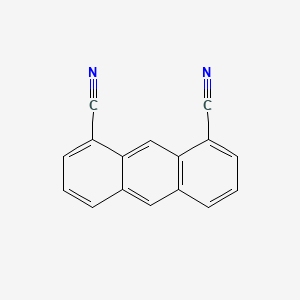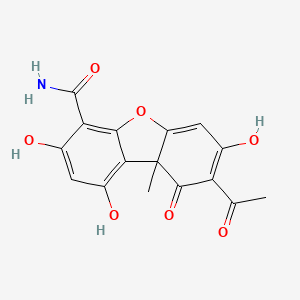
FAM tetrazine, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FAM tetrazine, 6-isomer involves the conjugation of fluorescein with a tetrazine moiety. The reaction typically employs inverse electron demand Diels-Alder reaction conditions, where the tetrazine moiety reacts with trans-cycloalkenes or other strained olefins. The reaction is conducted under mild conditions, often at room temperature, and does not require the presence of a catalyst .
Industrial production methods for this compound are not extensively documented, but the compound is commercially available from various suppliers. The production process likely involves standard organic synthesis techniques, followed by purification steps such as high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
FAM tetrazine, 6-isomer primarily undergoes the inverse electron demand Diels-Alder reaction. This reaction involves the tetrazine moiety reacting with trans-cycloalkenes or other strained olefins to form a stable adduct. The reaction is highly specific and rapid, making it suitable for applications in bioorthogonal chemistry .
Common reagents used in these reactions include trans-cyclooctene and other strained olefins. The reaction conditions are typically mild, often conducted at room temperature without the need for a catalyst. The major product formed from these reactions is a stable adduct between the tetrazine moiety and the strained olefin .
Scientific Research Applications
FAM tetrazine, 6-isomer has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe due to its bright emission in the green area of the visible spectrum. In biology, it is employed in bioorthogonal chemistry for labeling and imaging biomolecules.
In medicine, this compound is used in diagnostic imaging and targeted drug delivery. The compound’s ability to form stable adducts with strained olefins allows for the precise targeting of specific biomolecules, enhancing the efficacy of diagnostic and therapeutic procedures .
In industry, this compound is used in the development of advanced materials and sensors. Its fluorescent properties and reactivity make it a valuable tool for creating materials with specific optical and chemical properties .
Mechanism of Action
The mechanism of action of FAM tetrazine, 6-isomer involves the inverse electron demand Diels-Alder reaction. The tetrazine moiety reacts with trans-cycloalkenes or other strained olefins to form a stable adduct. This reaction is highly specific and rapid, allowing for the precise labeling and targeting of biomolecules .
The molecular targets of this compound include biomolecules that contain trans-cycloalkenes or other strained olefins. The reaction pathway involves the formation of a stable adduct between the tetrazine moiety and the strained olefin, resulting in the labeling or modification of the target biomolecule .
Comparison with Similar Compounds
FAM tetrazine, 6-isomer is unique due to its combination of a fluorescein fluorophore and a tetrazine moiety. This combination allows for both fluorescent labeling and bioorthogonal reactivity, making it a versatile tool in scientific research .
Similar compounds include other fluorescein derivatives and tetrazine-containing compounds. For example, fluorescein derivatives such as fluorescein isothiocyanate and fluorescein diacetate are commonly used as fluorescent probes, but they lack the bioorthogonal reactivity of this compound . Tetrazine-containing compounds such as methyl tetrazine and tetrazine-PEG derivatives are used in bioorthogonal chemistry, but they do not possess the fluorescent properties of this compound .
Properties
Molecular Formula |
C31H21N5O6 |
|---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |
InChI Key |
FMZXZQSGQICZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)

